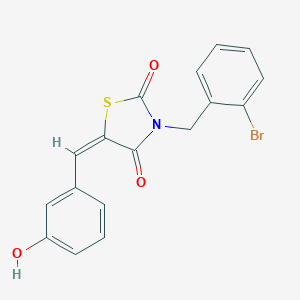
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione is not fully understood. However, studies have suggested that the compound works by inhibiting key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell growth.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has several biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer cell growth and proliferation. Additionally, (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development and progression of cancer.
実験室実験の利点と制限
One of the main advantages of using (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione in lab experiments is its potent anti-cancer properties. The compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the product.
将来の方向性
There are several future directions for the study of (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione. One area of research is the development of new cancer therapies that utilize this compound. Another area of research is the study of the compound's mechanism of action, which could lead to the development of new drugs that target key enzymes and signaling pathways involved in cancer cell growth and proliferation. Additionally, there is potential for the use of (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione in other fields, such as agriculture and environmental science, due to its anti-inflammatory and antioxidant properties.
合成法
The synthesis of (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 4-ethoxy-3-iodo-5-methoxybenzaldehyde and 3-(4-methylbenzyl)imidazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions of temperature and pressure to ensure high yields and purity of the product.
科学的研究の応用
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo.
特性
製品名 |
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione |
|---|---|
分子式 |
C21H21IN2O4 |
分子量 |
492.3 g/mol |
IUPAC名 |
(5Z)-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H21IN2O4/c1-4-28-19-16(22)9-15(11-18(19)27-3)10-17-20(25)24(21(26)23-17)12-14-7-5-13(2)6-8-14/h5-11H,4,12H2,1-3H3,(H,23,26)/b17-10- |
InChIキー |
VBQANRCSMPSNHY-YVLHZVERSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1I)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C)OC |
SMILES |
CCOC1=C(C=C(C=C1I)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C)OC |
正規SMILES |
CCOC1=C(C=C(C=C1I)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305781.png)
![N-(3,4-dimethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305783.png)

![Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305787.png)
![Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305790.png)
![Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305791.png)
![3-(2-Chlorobenzyl)-5-[(6-methyl-2-pyridinyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B305794.png)

![2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305796.png)
![2-{[5-(2-Furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzonitrile](/img/structure/B305797.png)

![N-(4-ethoxyphenyl)-2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305803.png)
![2-Cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}acrylamide](/img/structure/B305804.png)
![2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-phenylacrylamide](/img/structure/B305806.png)